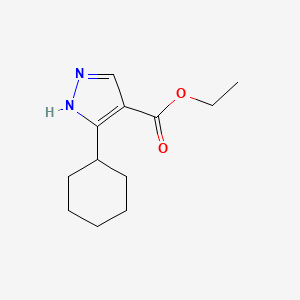

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

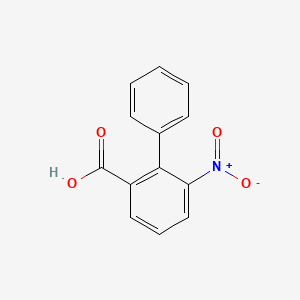

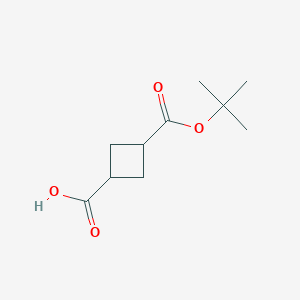

Ethyl pyrazole carboxylates are a class of organic compounds that contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “ethyl” refers to an ethyl group (–CH2CH3), and “carboxylate” refers to a carboxylate group (–COO–), which is the ionized form of a carboxylic acid .

Synthesis Analysis

The synthesis of ethyl pyrazole carboxylates often involves the reaction of hydrazines with β-dicarbonyl compounds . The exact method can vary depending on the specific substituents on the pyrazole ring .Molecular Structure Analysis

The molecular structure of ethyl pyrazole carboxylates consists of a pyrazole ring attached to an ethyl carboxylate group . The exact structure can vary depending on the specific substituents on the pyrazole ring .Chemical Reactions Analysis

Ethyl pyrazole carboxylates can undergo a variety of chemical reactions, including reactions with hydrazines to form pyrazole derivatives . The exact reactions can vary depending on the specific substituents on the pyrazole ring .Physical And Chemical Properties Analysis

Ethyl pyrazole carboxylates are typically solid at room temperature . They have a molecular weight of around 140.14 g/mol . They are typically soluble in common organic solvents .Aplicaciones Científicas De Investigación

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and catalysis. It has been used as a catalyst in the synthesis of organic compounds, such as amino acids, peptides, and carbohydrates. Additionally, its high solubility in water makes it a useful tool for drug discovery and development.

Mecanismo De Acción

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate is believed to act as a Lewis acid, promoting the formation of a covalent bond between two molecules by donating a pair of electrons to the reaction. This reaction is known as a nucleophilic substitution, and is important in the synthesis of a variety of organic compounds. Additionally, this compound can act as a catalyst for the formation of carbon-carbon bonds, a process known as cross-coupling.

Biochemical and Physiological Effects

This compound is not known to have any direct biochemical or physiological effects, as it is not metabolized by the body and is rapidly excreted. However, it has been shown to be an effective catalyst for the synthesis of a variety of organic compounds, which may have potential applications in drug discovery and development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is highly soluble in water, making it a useful tool for drug discovery. However, it is important to note that this compound is not very stable and can decompose over time, leading to potential loss of product and decreased yields.

Direcciones Futuras

There are several potential future directions for the use of Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate in scientific research. It could be used as a catalyst for the synthesis of complex organic compounds, such as peptides and carbohydrates. Additionally, its high solubility in water could make it a useful tool for drug discovery and development. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.

Métodos De Síntesis

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate can be synthesized from a range of starting materials, including cyclohexanone, ethyl acetoacetate, and ethyl isocyanoacetate. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at a temperature of around 80-90°C. The reaction is typically completed within 4-6 hours and yields a crude product that can be purified by column chromatography.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWSJLWWLODKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)